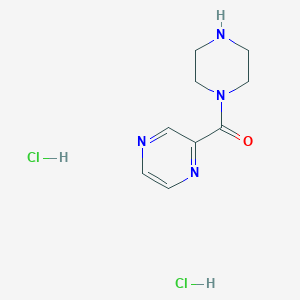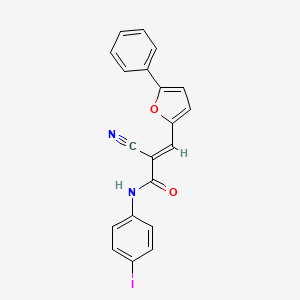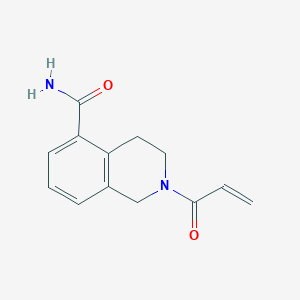![molecular formula C20H15ClF3NO4S B2733069 4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenyl 4-methoxybenzenesulfonate CAS No. 338402-41-8](/img/structure/B2733069.png)
4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenyl 4-methoxybenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenyl 4-methoxybenzenesulfonate is a synthetic organic compound utilized in various scientific domains
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Synthetic Route: : The compound is generally synthesized through a multi-step organic reaction process
Reaction Conditions: : These reactions often require controlled environments, such as inert atmospheres and specific temperatures, to ensure the correct formation of bonds and prevent undesirable side reactions.
Industrial Production Methods:
Scale-Up Techniques: : Industrial production may employ techniques such as continuous flow reactors to manage the synthesis on a larger scale. This ensures high yield and purity of the final product.
Purification: : Post-synthesis, the compound undergoes rigorous purification processes, including recrystallization and chromatography, to isolate the desired product from by-products and impurities.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation and Reduction: : The compound can undergo redox reactions, particularly involving the pyridine ring and the sulfonate ester.
Substitution Reactions: : It is capable of undergoing various nucleophilic and electrophilic substitution reactions, often at the chloromethyl and trifluoromethyl sites.
Common Reagents and Conditions:
Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Catalysts: : Palladium on carbon, copper(I) iodide.
Major Products Formed:
The products of these reactions vary but can include derivatives with modified functional groups, such as hydroxylated or aminated compounds.
Applications De Recherche Scientifique
Chemistry: : Used in synthetic organic chemistry for the development of new molecules and as a building block in complex chemical syntheses.
Biology: : Potential use in biological assays as a molecular probe due to its distinctive structural features.
Medicine: : Investigated for potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: : Utilized in the creation of specialized materials, such as coatings and polymers, owing to its reactive nature and stability.
Mécanisme D'action
The Mechanism by Which the Compound Exerts Its Effects:
Molecular Targets: : The compound interacts with various molecular targets, primarily enzymes and receptors, by binding to active sites and influencing their activity.
Pathways Involved: : It can affect biochemical pathways by altering the normal function of key proteins involved in signaling and metabolic processes.
Comparaison Avec Des Composés Similaires
Unique Features: : Unlike other compounds with simpler structures, 4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenyl 4-methoxybenzenesulfonate offers a combination of a trifluoromethyl group and a sulfonate ester, making it more reactive and versatile.
Similar Compounds
4-Methoxybenzenesulfonate derivatives: : Other derivatives might include varying substituents on the phenyl ring, but lack the trifluoromethyl group's reactivity.
Trifluoromethyl pyridines: : Similar in having the trifluoromethyl group but without the sulfonate ester, reducing their utility in certain synthetic applications.
This article delves into the detailed aspects of this compound, showcasing its preparation, reactions, applications, mechanism, and comparison with similar compounds. Whether you're a chemist, biologist, or industrial researcher, this compound's multifaceted properties make it a significant topic of study.
Propriétés
IUPAC Name |
[4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]phenyl] 4-methoxybenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClF3NO4S/c1-28-15-6-8-17(9-7-15)30(26,27)29-16-4-2-13(3-5-16)10-19-18(21)11-14(12-25-19)20(22,23)24/h2-9,11-12H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHKXNIZCMISCIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)CC3=C(C=C(C=N3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClF3NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
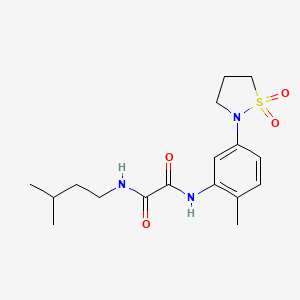

![Tert-butyl (4aR,7aS)-6,6-dioxo-2,3,4a,5,7,7a-hexahydro-1H-thieno[3,4-b]pyrazine-4-carboxylate](/img/structure/B2732996.png)

![5-{[(3-Fluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-amine](/img/structure/B2732999.png)
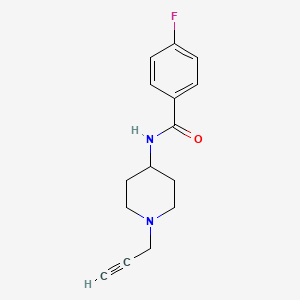
![N,N-dibenzyl-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2733002.png)

![N-(4-methylphenyl)-2-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)acetamide](/img/structure/B2733004.png)
![1-(3-Methoxyphenyl)-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2733005.png)
![N-(1-cyano-2-hydroxyethyl)-1-[3-(trifluoromethoxy)phenyl]cyclobutane-1-carboxamide](/img/structure/B2733006.png)
